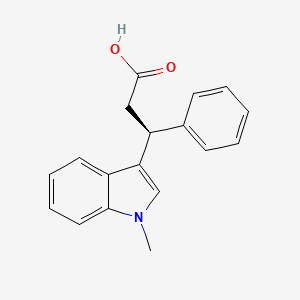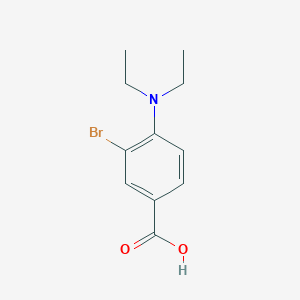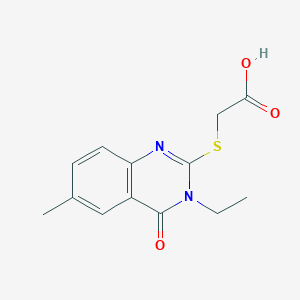
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is an organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation:
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s quinazolinone core is known for its biological activities, making it a candidate for studying antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propionic acid
Uniqueness
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid stands out due to its specific acetic acid moiety, which imparts unique chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2O3S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
2-(3-ethyl-6-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H14N2O3S/c1-3-15-12(18)9-6-8(2)4-5-10(9)14-13(15)19-7-11(16)17/h4-6H,3,7H2,1-2H3,(H,16,17) |
Clave InChI |
NJPAUBZGGBOIGW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(C=CC(=C2)C)N=C1SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)
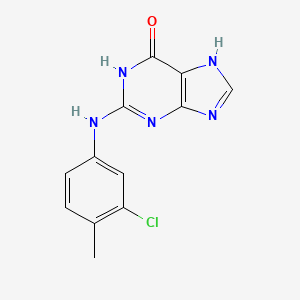
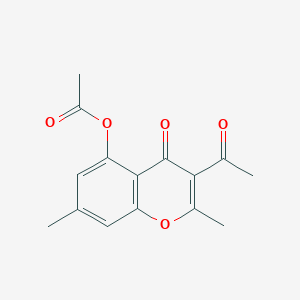



![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)

